1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
The compound “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” belongs to a class of molecules known as 1H-imidazo[1,2-b]pyrazoles . These molecules have attracted attention due to their diverse and useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . They can also be considered as potential non-classical isosteres of indole .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazoles involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of 1H-imidazo[1,2-b]pyrazoles, including “this compound”, is characterized by a fused five-membered ring structure containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
Novel Heterocycles and Synthesis Techniques
Researchers have explored the synthesis of new heterocyclic compounds, including imidazo[1,2-b]pyrazole derivatives, by various cyclization reactions. These methods involve reacting specific precursors to yield compounds with potential applications in drug discovery and development. For instance, novel synthetic routes have led to the creation of condensed pyrazolo and bridged heterocyclic ring systems with implications for pharmacological activities (Svetlik & Liptaj, 2002).
Molecular Structure Analysis
Detailed structural analysis of related compounds has been conducted to understand the molecular configurations and their implications. Studies on N-carbonylimidazole derivatives of pyrazoline-1-carboximidamide have provided insights into molecular conformations and potential reactivity patterns, crucial for designing compounds with desired biological activities (Kettmann, Svetlik, & Kubišta, 2004).
Crystal Structure and Synthesis
The synthesis and crystal structure determination of imidazo[1,2-b]pyrazole derivatives underscore their potential for various applications, including as ligands in coordination chemistry or as lead compounds in drug design. Such studies reveal the molecular dimensions and potential interaction sites for further chemical modifications (Li et al., 2009).
Antimicrobial and Antioxidant Activities
Research on imidazo[1,2-b]pyrazole derivatives has also explored their antimicrobial and antioxidant properties. Synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides under green chemistry conditions revealed compounds with promising antimicrobial activity, highlighting the potential of these heterocycles in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Antipsychotic Activity
Some imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines have shown antipsychotic-like effects in preclinical tests without affinity for brain dopamine receptors, suggesting a unique mechanism of action. This research indicates the potential for developing new antipsychotic medications with fewer side effects (Dewald et al., 1988).
Mechanism of Action
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects .
Pharmacokinetics
Compounds with similar structures have been found to have improved solubility in aqueous media , which could potentially enhance their bioavailability.
Properties
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(6-7-17(12)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMYQXZXWZFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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